![molecular formula C6H10ClF2N B2914205 (1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2307780-42-1](/img/structure/B2914205.png)
(1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and yield. The analysis would also consider the efficiency and environmental impact of the synthesis process .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity. It would include information about any known reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would include information about the compound’s melting point, boiling point, solubility, and stability. It might also include information about the compound’s spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications
Synthesis Techniques
A novel and simple synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives highlights eco-friendly, efficient, and cost-effective methods using aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water. This process underscores the potential for diverse applications in scientific research due to its excellent yield, short reaction time, and utilization of readily available materials (Ghorbani et al., 2016).
Chemical Rearrangements and Syntheses
Stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes showcase the versatility of this compound in creating a variety of functionalized derivatives. The use of Selectfluor and Deoxo-Fluor for rearrangements initiates a pathway for synthesizing alcohols and fluorides, expanding the scope of azabicyclo[3.1.0]hexane derivatives in chemical syntheses (Krow et al., 2004).
Fragmentation Reactions
The thermal instability and high reactivity of 1-aza-bicyclo[2.2.0]hexane lead to fragmentation reactions under certain conditions, offering insights into the strain and bond weakening in the bicyclic amine. This unusual reactivity provides a unique perspective on the compound's potential for generating novel chemical entities (Grob & Krasnobajew, 1964).
Non-Narcotic Analgesic Agents
1-Aryl-3-azabicyclo[3.1.0]hexanes have been explored as non-narcotic analgesic agents, demonstrating significant potential in the development of new pain management therapies. The synthesis process and the observed analgesic potency of these compounds, particularly bicifadine, provide a foundation for future clinical trials and pharmaceutical development (Epstein et al., 1981).
Modular Synthesis Approaches
The development of an expedient and modular approach to synthesizing 1-heteroaryl-3-azabicyclo[3.1.0]hexanes via Suzuki-Miyaura and Chan-Evans-Lam coupling reactions highlights the compound's relevance in pharmaceutical research. This methodology allows for the construction of compounds with significant interest to the industry, due to the broad compatibility with various aryl and heteroaryl bromides and chlorides (Harris et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-5(8)6-1-4(6)2-9-3-6;/h4-5,9H,1-3H2;1H/t4-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDOTXJULJRZBR-DPIOYBAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(CNC2)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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